molecular formula C11H7NO2S B572991 8H-Indeno[1,2-d]thiazole-5-carboxylic acid CAS No. 1245648-00-3

8H-Indeno[1,2-d]thiazole-5-carboxylic acid

Cat. No. B572991
CAS RN: 1245648-00-3
M. Wt: 217.242
InChI Key: LTORWSCJMLAOKQ-UHFFFAOYSA-N
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Description

8H-Indeno[1,2-d]thiazole-5-carboxylic acid is a chemical compound with the molecular formula C11H7NO2S and a molecular weight of 217.242. It is used in the synthesis of various derivatives for biochemical evaluation .


Synthesis Analysis

The compound has been synthesized as part of a series of 8H-Indeno[1,2-d]thiazole derivatives . These derivatives were created to evaluate their biochemical activities against SARS-CoV-2 3CL pro . The synthesis involved the substitution of the methoxy group for the butoxy, isobutoxy, and methyl groups and for the chlorine atom .


Molecular Structure Analysis

The molecular structure of 8H-Indeno[1,2-d]thiazole-5-carboxylic acid is defined by its molecular formula, C11H7NO2S. Further details about its molecular structure would require more specific information or advanced analytical techniques.


Chemical Reactions Analysis

The chemical reactions involving 8H-Indeno[1,2-d]thiazole-5-carboxylic acid primarily pertain to its use in the synthesis of its derivatives . The effects of steric hindrance and electron withdrawing were found to be significant in these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 8H-Indeno[1,2-d]thiazole-5-carboxylic acid are characterized by its molecular formula C11H7NO2S and molecular weight 217.242. More specific properties would require additional data or experimental analysis.

Mechanism of Action

The 8H-Indeno[1,2-d]thiazole derivatives, including 8H-Indeno[1,2-d]thiazole-5-carboxylic acid, have been evaluated for their inhibitory activity against SARS-CoV-2 3CL pro . The representative compound 7a displayed inhibitory activity with an IC 50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro .

Future Directions

The research on 8H-Indeno[1,2-d]thiazole-5-carboxylic acid and its derivatives is ongoing, particularly in the context of their potential as inhibitors against SARS-CoV-2 3CL pro . The preliminary results provide a unique prototype for the development of novel inhibitors against SARS-CoV-2 3CL pro . Future research will likely continue to explore the structure-activity relationships of these compounds and their potential therapeutic applications.

properties

IUPAC Name

4H-indeno[1,2-d][1,3]thiazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO2S/c13-11(14)7-2-1-6-4-9-10(8(6)3-7)12-5-15-9/h1-3,5H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTORWSCJMLAOKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)C(=O)O)C3=C1SC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40855930
Record name 8H-Indeno[1,2-d][1,3]thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8H-Indeno[1,2-d]thiazole-5-carboxylic acid

CAS RN

1245648-00-3
Record name 8H-Indeno[1,2-d][1,3]thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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